tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHGOQVVMDXWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves a multi-step process. One common method involves the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This process can be achieved through a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine substituent enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, depending on the catalyst and ligand used:
-
Copper-Catalyzed Cross-Coupling
Optimization studies reveal solvent choice significantly impacts reaction efficiency:
Table 2: Copper-Catalyzed Reaction Optimization
| Solvent | Catalyst | Yield |
|---|---|---|
| DMF | Cu(OAc)₂·H₂O | 95% |
| NMP | Cu(OAc)₂·H₂O | 98% |
| THF | Cu(OAc)₂·H₂O | Trace |
Functional Group Transformations
The compound’s functional groups (tert-butyl ester, bromine) undergo specific transformations:
-
Deprotection of the tert-Butyl Ester
Acidic conditions (e.g., TFA) cleave the tert-butyl group, yielding the carboxylic acid. This step is reversible and essential for bioavailability studies . -
Bromine Substitution
The bromine at position 7 facilitates nucleophilic aromatic substitution or cross-coupling. For example, aryl lithium reagents or palladium-catalyzed coupling partners can replace bromine, forming new C–C bonds .
Mechanistic Insights
The bromine substituent’s electronic effects and the benzoxazine ring’s steric environment influence reactivity:
-
Electron-Withdrawing Effect : The bromine enhances electrophilicity at adjacent positions, directing substitution reactions.
-
Ring Strain : The six-membered benzoxazine ring (with oxygen and nitrogen atoms) may stabilize transition states during coupling reactions .
Analytical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆BrNO₃ | |
| Molecular Weight | 314.17 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCOC2=CC(Br)=CC=C21 | |
| CAS Number | 1220039-59-7 |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may have biological activity relevant to drug development.
Case Study: Anticancer Activity
Research has indicated that compounds similar to tert-butyl 7-bromo-2H-benzo[b][1,4]oxazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the oxazine ring can enhance the selectivity and potency of these compounds against tumor cells .
| Compound | Activity | Reference |
|---|---|---|
| tert-butyl 7-bromo derivative | Cytotoxicity against A549 (lung cancer) | |
| Similar oxazine derivatives | Antitumor activity |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthesis Pathways
Several synthetic routes have been developed to produce this compound. One notable method involves the reaction of bromoaniline with tert-butyl acrylate under specific conditions to yield the desired oxazine structure .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Bromoaniline + tert-butyl acrylate | Reflux in THF | 60% |
Materials Science
The compound's unique properties allow it to be utilized in the development of novel materials. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
Application Example: Polymer Composites
Incorporating tert-butyl 7-bromo-2H-benzo[b][1,4]oxazine into polymer composites has been shown to improve their thermal resistance and mechanical strength. This is particularly useful in applications requiring durable materials .
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to inhibit certain enzymes and pathways critical for cancer cell survival and proliferation. Molecular docking studies have indicated its binding affinity to targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 719310-31-3)
- Structural Difference : Bromine at position 6 instead of 6.
- Properties : Similar molecular weight (314.17 g/mol) and purity (95+%) but exhibits distinct reactivity due to altered electronic effects. The 6-bromo isomer may show different regioselectivity in substitution reactions .
- Applications : Used in medicinal chemistry as a precursor for kinase inhibitors .
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 154264-95-6)
- Structural Difference : Lacks the tert-butyl carbamate group and contains a methyl group at position 3.
- Properties : Lower molecular weight (244.11 g/mol) and reduced steric hindrance, making it more reactive in nucleophilic substitutions. Purity: 95% .
- Applications : Intermediate in the synthesis of antipsychotic agents .
Functional Group Modifications
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1160102-28-2)
- Structural Difference : Contains both bromine (position 6) and fluorine (position 7).
- Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Purity: 95% .
- Applications : Explored in the development of CNS-targeting drugs .
tert-Butyl 8-amino-2-methyl-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 885268-75-7)
- Structural Difference: Amino group at position 8 and methyl group at position 2.
- Properties: The amino group enables conjugation or further derivatization. Molecular weight: 294.33 g/mol .
- Applications: Potential use in TRPA1 inhibitor development .
Data Tables
Table 1: Structural and Commercial Comparison of Key Oxazine Derivatives
Biological Activity
Chemical Identity
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound classified under benzoxazines. Its molecular formula is with a molecular weight of approximately 314.18 g/mol. The compound features a tert-butyl ester group which enhances its solubility and stability, making it suitable for various biological applications. The CAS number for this compound is 1220039-59-7.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process. A common method includes the regioselective synthesis of derivatives through a copper(I)-catalyzed one-pot reaction involving various aromatic aldehydes.
Biological Activity
The biological activity of this compound has been explored in several studies, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that benzoxazine derivatives, including this compound, exhibit significant antimicrobial properties. A structure-activity relationship (SAR) study has shown that compounds with specific substituents can enhance their efficacy against various bacterial strains:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 6.25 - 25 | |
| Analogues with hydroxy groups | Enhanced activity | 6.25 - 25 | |
| Ketoconazole (standard) | Reference | 1.5-fold lower than some analogues |
Studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, although specific data on its mechanism of action remains limited.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving several benzoxazine derivatives, this compound was found to have a higher inhibition rate against C. albicans compared to standard antifungal agents .
- Cancer Cell Line Studies : A study focusing on the anticancer properties of related compounds indicated that modifications in the benzoxazine structure could lead to enhanced cytotoxicity against specific cancer cell lines.
Q & A
Basic Research Question
- NMR : ¹H NMR in CDCl₃ shows characteristic tert-butyl singlet at δ 1.45 ppm and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the Boc carbonyl at δ 153 ppm .
- Mass Spectrometry : ESI-MS ([M+Na]⁺) calculates m/z 357.04 for C₁₃H₁₄BrNO₃ .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O–C) .
How can researchers design experiments to assess the reactivity of the bromo substituent in cross-coupling reactions?
Advanced Research Question
The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental design considerations:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for aryl boronic acid coupling (e.g., ’s boronate esters) .
- Solvent Optimization : Use toluene/EtOH (3:1) for Suzuki reactions or DMF for aminations.
- Kinetic Monitoring : Track reaction progress via TLC or in situ ¹⁹F NMR (if fluorinated partners are used) .
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (error <5%) .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on conformational stability .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
How can researchers optimize purification to minimize byproduct formation?
Basic Research Question
- Chromatography : Use silica gel with EtOAc/hexanes (1:3) and 0.1% Et₃N to prevent acidic degradation .
- Recrystallization : Dissolve in hot ethanol and cool to –20°C for needle-like crystals (purity >99%) .
- HPLC Prep : C18 reverse-phase columns with isocratic elution (70% MeCN) resolve brominated impurities .
What are the key challenges in scaling up synthesis for this compound?
Advanced Research Question
- Exothermic Reactions : Bromination with NBS requires controlled addition (<1 mL/min) and cooling (0°C) to avoid runaway reactions .
- Catalyst Cost : Replace Pd catalysts with Ni-based alternatives (e.g., NiCl₂(dme)) for large-scale Suzuki couplings .
- Waste Management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .
How does the tert-butyl group influence the compound’s stability and reactivity?
Basic Research Question
The tert-butyl carbamate (Boc) group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
